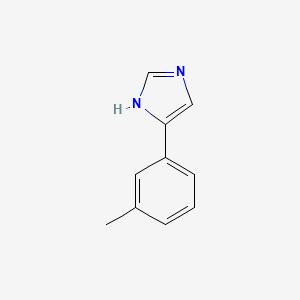

4-(3-Methylphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-3-2-4-9(5-8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSOGDSGNLJAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603479 | |

| Record name | 5-(3-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-03-6 | |

| Record name | 5-(3-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 3 Methylphenyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Generally, electrophilic substitution on the imidazole ring is favored at the C4 or C5 positions due to the ability to form a stable arenium ion intermediate. In the case of 4-(3-Methylphenyl)-1H-imidazole, the C4 position is blocked by the methylphenyl group, directing potential electrophilic substitution to the C5 position. While specific studies on this compound are not extensively detailed in the literature, the general reactivity patterns of imidazoles can be considered.

Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. For instance, nitration of N-phenyl-1H-imidazole has been shown to occur on the imidazole ring, yielding 4-nitro-1-phenyl-1H-imidazole, demonstrating the ring's reactivity even when substituted. nih.gov The conditions for such reactions typically involve strong acids. researchgate.net It is important to note that the reaction conditions can significantly influence the outcome, and the presence of the activating methyl group on the phenyl ring could also affect the regioselectivity of substitutions on the benzene (B151609) ring, competing with substitution on the imidazole core.

Nucleophilic Reactions and Ring Transformations

Nucleophilic attack on the imidazole ring itself is less common due to its electron-rich nature. However, reactions can occur at the carbon atoms, particularly C2, under specific conditions or when the ring is activated by electron-withdrawing groups. More complex transformations and rearrangements of the imidazole ring have been observed under certain chemical conditions.

For example, studies on related complex imidazole systems have shown skeletal dearomatizing rearrangements. One such transformation involves the conversion of 1-hydroxy-2,4,5-triphenyl-1H-imidazole 3-oxide into a 2-methoxy-2,4,5-triphenyl-2H-imidazole 1-oxide. researchgate.net Another documented reaction is the acid-catalyzed condensation of α-hydroxyimino-ketones with diphenylmethyleneamines, leading to the formation of 2,2-diphenyl-2H-imidazole 1-oxides, which subsequently undergo various transformations. researchgate.net These examples, while not directly involving this compound, illustrate the potential for the imidazole core to undergo significant structural changes under specific reactive conditions.

Functionalization Strategies

Functionalization of this compound can be achieved through several strategic approaches, primarily targeting the nitrogen atoms or the carbon positions of the imidazole ring.

N-Alkylation and Quaternization (e.g., Imidazolium (B1220033) Salt Formation)

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized. N-alkylation is a common reaction, typically proceeding via deprotonation of the N-H group with a base, followed by reaction with an alkylating agent. For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles have been synthesized by deprotonation with sodium hydride and subsequent alkylation. nih.gov

Quaternization to form imidazolium salts is another key functionalization pathway. These salts are important as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids. Direct quaternization of N-substituted imidazoles can be achieved using various methods. A copper-catalyzed method allows for the direct aryl quaternization of N-substituted imidazoles with diaryliodonium salts to produce unsymmetrical aryl imidazolium salts in good yields. organic-chemistry.org This reaction is versatile and tolerates a range of functional groups. organic-chemistry.org Another approach involves the use of arylboronic acids for the direct aryl quaternization of N-substituted imidazoles. rsc.org For benzimidazole (B57391) derivatives, quaternization has been achieved using methyl iodide under pressure to form benzimidazolium salts. lew.ro

Table 1: Examples of N-Alkylation and Quaternization Reactions of Imidazoles

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 4-Phenyl-imidazole | 1. NaH; 2. Alkyl halide | N-1 Alkylated 4-phenyl-imidazole | nih.gov |

| N-Substituted imidazole | Diaryliodonium salt, Cu(OAc)₂·H₂O, DMF, 100°C | Unsymmetrical aryl imidazolium salt | organic-chemistry.org |

| N-Substituted imidazole | Arylboronic acid | Unsymmetrical imidazolium salt | rsc.org |

| p-Substituted phenyl-benzimidazole azomethine | Methyl iodide, pressure, 130°C | Benzimidazolium salt | lew.ro |

Cross-Coupling Reactions at Imidazole Core Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the imidazole core. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate, is a prominent example. organic-chemistry.org

Research has shown that the Suzuki reaction can be used to synthesize aryl-substituted imidazoles. For example, 4-(4-(methylthio)phenyl)-1H-imidazole was synthesized from 4-bromo-imidazole and 4-thiomethyl phenyl boronic acid. nih.gov However, the cross-coupling of unprotected nitrogen-rich heterocycles like 4-bromoimidazole can be challenging, sometimes resulting in low yields due to catalyst inhibition by the heterocycle itself. nih.gov Despite these challenges, successful Suzuki couplings have been reported for various bromo- and chloro-substituted nitrogen heterocycles using specific palladium precatalysts. nih.gov

The Heck reaction, which couples an alkene with an aryl or vinyl halide, is another valuable method. organic-chemistry.org Oxidative Heck cross-coupling has been successfully applied to vinyl-imidazoles using phenyl boronic acid in the presence of a palladium catalyst. researchgate.net These reactions demonstrate the feasibility of functionalizing the carbon backbone of the imidazole ring, opening avenues to a wide array of derivatives.

Table 2: Examples of Cross-Coupling Reactions on Imidazole Scaffolds

| Imidazole Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| 4-Bromo-imidazole | 4-Thiomethyl phenyl boronic acid | Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-(4-(Methylthio)phenyl)-1H-imidazole | nih.gov |

| 4-Bromoimidazole | Phenylboronic acid | Suzuki-Miyaura | Pd precatalyst P1 | 4-Phenylimidazole (B135205) | nih.gov |

| 1-Tosyl-2-vinyl-1H-imidazole | Phenyl boronic acid | Oxidative Heck | Pd(OAc)₂, bathocuproine | (E)-2-Styryl-1-tosyl-1H-imidazole | researchgate.net |

Stability and Degradation Pathways (e.g., Thermal Stability)

Phenylimidazole derivatives are generally recognized for their high thermal stability, a property attributable to the robustness of the aromatic imidazole and phenyl rings. A comprehensive study on the thermodynamics of phenylimidazoles, including 4-phenylimidazole (4-PhI), has provided detailed insights into their thermal behavior. nih.govacs.org

The study revealed that 4-PhI possesses greater cohesive energy compared to its isomer, 2-phenylimidazole, which is attributed to stronger N–H···N intermolecular hydrogen bonding in the crystal lattice. nih.gov This strong intermolecular interaction contributes to a more ordered crystalline structure and enhanced stability. nih.gov

Table 3: Thermal Stability Data for Phenylimidazole Derivatives

| Compound | Method | Key Finding | Reference |

| 4-Phenylimidazole (4-PhI) | Thermodynamic analysis | Exhibits greater cohesive energy and higher structural order in its crystalline lattice compared to 2-PhI. nih.gov | nih.gov |

| N,N-diphenyl-4'-(1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine | TGA | Td (5% weight loss) = 350°C | researchgate.net |

| 4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine | TGA | Td (5% weight loss) = 304°C | researchgate.net |

| Triphenylamine-phenanthroimidazole fluorophores | TGA | Td of ~446°C | researchgate.net |

Spectroscopic and Structural Characterization of 4 3 Methylphenyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Proton (¹H) NMR Spectral Analysis and Proton Assignments

Proton NMR (¹H NMR) spectroscopy of imidazole (B134444) and its derivatives reveals characteristic chemical shifts for the protons on both the imidazole ring and its substituents. In a deuterated chloroform (B151607) solution, the ¹H NMR spectrum of imidazole itself shows three signals: a peak at 7.73 ppm corresponding to the C2-H proton, a peak at 7.15 ppm for the equivalent C4-H and C5-H protons, and a broad peak for the N-H proton at 11.62 ppm. researchgate.net The chemical shifts of these protons can be influenced by factors such as the solvent and the presence of substituents on the imidazole ring. researchgate.net

For substituted imidazoles, such as 2,4,5-triphenyl-1H-imidazole, the ¹H NMR spectrum in DMSO-d6 shows a singlet for the N-H proton at 12.51 ppm. rsc.org The aromatic protons of the phenyl groups appear as multiplets in the range of 7.05-8.03 ppm. rsc.org The specific chemical shifts and coupling constants of the phenyl protons provide valuable information about the substitution pattern and electronic environment of the rings.

The assignment of proton signals in complex imidazole derivatives is often facilitated by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks. ipb.pt For instance, in a study of trisubstituted and tetrasubstituted imidazoles, ¹H NMR spectra were recorded on a 500 MHz spectrometer, allowing for clear resolution and assignment of the various proton signals. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives

| Compound | Solvent | H-2 | H-4/H-5 (imidazole) | Aromatic Protons | Other Protons | Reference |

| Imidazole | CDCl₃ | 7.73 | 7.15 | - | 11.62 (N-H) | researchgate.net |

| 1-Methylimidazole (B24206) | - | - | - | - | - | nist.gov |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d₆ | - | - | 7.05-8.03 | 12.51 (N-H) | rsc.org |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole | DMSO-d₆ | - | - | 7.14-8.48 | 12.27 (N-H, imidazole), 11.37 (N-H, indole) | rsc.org |

Note: This table presents a selection of data from the literature and is not exhaustive.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, detailing the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the electronic effects of substituents. For the parent imidazole, the ¹³C NMR spectrum shows signals for the C-2, C-4, and C-5 carbons. chemicalbook.com

In substituted imidazoles, the ¹³C NMR chemical shifts can be used to confirm the position of substituents. For example, in 2,4,5-triphenyl-1H-imidazole, the carbon signals for the phenyl groups and the imidazole ring are well-resolved, allowing for unambiguous assignment. rsc.org Theoretical calculations, such as those using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level, can aid in the assignment of ¹³C NMR spectra and have shown good agreement with experimental data for imidazole derivatives. researchgate.netbsphs.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives

| Compound | Solvent | C-2 | C-4 | C-5 | Phenyl Carbons | Other Carbons | Reference |

| Imidazole | - | - | - | - | - | - | chemicalbook.com |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d₆ | 146.09 | 137.23 | - | 121.92-137.23 | - | rsc.org |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole | DMSO-d₆ | 143.4 | 135.6/135.4 | - | 125.4-135.9 | 106.5-124.8 (Indole) | rsc.org |

Note: This table presents a selection of data from the literature and is not exhaustive.

Advanced NMR Techniques (e.g., Relaxometry)

Advanced NMR techniques, such as NMR relaxometry, provide insights into the molecular dynamics and interactions of imidazole derivatives. Studies on the coordination of methyl-substituted imidazoles with metal ions like Cu(II) and Zn(II) have utilized NMR relaxometry to understand the coordination properties. nih.gov These studies reveal information about the electronic structure and bonding within the metal complexes. nih.gov

Furthermore, advanced pulse sequences like HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) are crucial for establishing long-range connectivities and spatial proximities, respectively. ipb.pt These techniques have been instrumental in confirming the regiochemistry of synthesized pyrazole (B372694) and imidazole derivatives. ipb.pt

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of imidazole derivatives displays characteristic absorption bands corresponding to the vibrations of the imidazole ring and its substituents. The N-H stretching vibration in the imidazole ring typically appears as a broad band in the region of 3000-3500 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings are generally observed between 3000 and 3100 cm⁻¹. ijrar.org

The C=N and C=C stretching vibrations within the imidazole and phenyl rings give rise to bands in the 1400-1650 cm⁻¹ region. rsc.org For instance, in 2,4,5-triphenyl-1H-imidazole, bands are observed at 1589 cm⁻¹ (C=N) and 1483 cm⁻¹ (C=C aromatic). rsc.org The positions of these bands can be influenced by the nature and position of substituents on the rings. The FTIR spectra of various substituted imidazoles have been reported and used for their characterization. rsc.orgresearchgate.netresearchgate.netnih.gov

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Imidazole Derivatives

| Compound | N-H Stretch | Ar-H Stretch | C=N Stretch | C=C Aromatic Stretch | Reference |

| 2,4,5-Triphenyl-1H-imidazole | 3317 | 3037, 2972 | 1589 | 1483 | rsc.org |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 3344 | 3059, 2960 | 1598 | 1483 | rsc.org |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole | 3413 | 3049, 2959 | 1606 | 1492, 1443 | rsc.org |

Note: This table presents a selection of data from the literature and is not exhaustive.

Raman Spectroscopy and Lattice Vibrations

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and vibrations of the molecular backbone. In the Raman spectrum of 4-(4-Fluoro-phenyl)-1H-imidazole, C-H stretching vibrations of the fluorophenyl ring were observed at 3070 cm⁻¹ and 3005 cm⁻¹. researchgate.net The imidazole ring C-C stretching vibrations were seen at 1513 cm⁻¹ and 1293 cm⁻¹. researchgate.net

Studies on crystalline imidazole have utilized Raman spectroscopy to investigate lattice vibrations, which are low-frequency modes corresponding to the collective motions of molecules in the crystal lattice. tandfonline.com These studies help in understanding the intermolecular forces and packing in the solid state. Molecular dynamics simulations have also been employed to calculate phonon frequencies in crystalline imidazole, showing good agreement with experimental Raman data. soton.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar and thermally labile molecules like imidazoles. In ESI-MS, the sample solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

For 4-(3-methylphenyl)-1H-imidazole, a primary expectation in positive-ion ESI-MS is the formation of the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₀H₁₀N₂, the monoisotopic mass is 158.0844 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to [C₁₀H₁₁N₂]⁺, approximately 159.0922. The presence of the basic nitrogen atoms in the imidazole ring facilitates this protonation. Studies on related organophosphorus acids have shown that derivatization can enhance ESI-MS/MS sensitivity by orders of magnitude, a technique that could be applicable for trace analysis. mdpi.com

Tandem mass spectrometry (MS/MS) provides insight into the molecular structure by analyzing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation of aryl-imidazoles is influenced by the stability of both the imidazole and phenyl rings.

Neutral Losses: A common fragmentation pathway for imidazole-containing compounds involves the elimination of small, stable neutral molecules. For imidazoles, the loss of HCN (27 Da) or HNC is a characteristic fragmentation of the ring itself. researchgate.net

Ring Fission: The imidazole ring can undergo cleavage, leading to various smaller fragment ions.

Cleavage of the Aryl-Imidazole Bond: The bond connecting the 3-methylphenyl group and the imidazole ring can cleave, leading to ions corresponding to the tolyl cation or the imidazole ring fragment.

Loss of Methyl Radical: The methyl group on the phenyl ring could be lost as a radical (CH₃•, 15 Da) from the molecular ion or subsequent fragments.

Aromatic Ring Fragmentation: The phenyl ring itself can fragment, although this typically requires higher energy, leading to the loss of species like acetylene (B1199291) (C₂H₂).

Studies on 5-substituted 1H-tetrazoles, another nitrogen-rich heterocycle, show characteristic losses of N₂ or HN₃ depending on the ionization mode, highlighting how the heterocyclic core dictates primary fragmentation pathways. lifesciencesite.com For many organic compounds, the stability of the resulting fragment ions determines the most probable fragmentation routes, with aromatic structures often producing strong molecular ion peaks. libretexts.orgchemguide.co.uk

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, revealing details about bond lengths, bond angles, conformation, and intermolecular interactions.

The solid-state structure of aryl-imidazoles is heavily influenced by a combination of non-covalent interactions. For this compound, which possesses both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen), as well as aromatic rings, the following interactions are expected to govern its crystal packing:

N-H···N Hydrogen Bonding: This is a primary and highly directional interaction in 1H-imidazole derivatives. Molecules typically form strong hydrogen bonds where the N-H of one molecule interacts with the non-protonated nitrogen atom of a neighboring molecule. This interaction often leads to the formation of infinite chains or catemers, as observed in the crystal structure of imidazole itself, which features N-H···N bonds with a length of 2.86 Å. csic.es Studies on 4-phenylimidazole (B135205) show that these strong N-H···N interactions contribute significantly to its cohesive energy. nih.govacs.org

π-π Stacking: The planar nature of the phenyl and imidazole rings facilitates attractive π-π stacking interactions. These interactions occur when aromatic rings pack in a face-to-face or offset manner. In a derivative, 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, a π-π stacking interaction was observed with a centroid-centroid distance of 3.5373 Å. nih.gov

The interplay of these interactions dictates the final crystal structure. For example, in 1-phenyl-1H-imidazole derivatives, weak C-H···N/O interactions are crucial in defining the packing motif. iucr.orgresearchgate.net

Table 1: Intermolecular Interactions in Phenyl-Imidazole Derivatives

| Compound | Key Intermolecular Interactions | Ref. |

| Imidazole | Strong N-H···N hydrogen bonds forming chains along the c-axis. | csic.es |

| 4-Phenylimidazole | Strong N-H···N intermolecular interactions contributing to high cohesive energy. | nih.govacs.org |

| 2-p-Tolyl-4,5-dihydro-1H-imidazole | N-H···N hydrogen bonds creating 1-D chains, stabilized by C-H···π and π-π stacking (3.8892 Å). | nih.gov |

| 1-Methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole | C-H···N and C-H···O hydrogen bonds forming layers; C-H···π and π-π stacking (3.5373 Å) linking layers. | nih.gov |

| 4-(1H-Imidazol-1-yl)benzaldehyde | Weak C-H···O/N interactions. | iucr.org |

A key conformational feature of 4-aryl-imidazoles is the relative orientation of the phenyl and imidazole rings. This is typically described by the dihedral angle between the mean planes of the two rings. In the solid state, this angle is a balance between the molecule's intrinsic conformational preference (favoring planarity for extended π-conjugation) and the steric and electronic demands of the crystal packing.

Studies on analogous compounds show a wide range of dihedral angles, indicating significant conformational flexibility.

For 4-phenylimidazole, strong intermolecular N-H···N hydrogen bonding can lead to a disruption of coplanarity between the rings. nih.govacs.org

In 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is a relatively small 7.72(5)°. nih.gov

In contrast, 1-phenyl-1H-imidazole derivatives exhibit larger dihedral angles, such as 24.58(7)° for 4-(1H-imidazol-1-yl)benzaldehyde and 43.67(4)° for 1-(4-methoxyphenyl)-1H-imidazole, demonstrating how substitution and packing can induce significant twisting. iucr.org

In a highly substituted triphenyl-imidazole derivative, the phenyl rings were found to be significantly twisted from the central imidazole plane, with dihedral angles ranging from 25.6° to 88.6°. scispace.com

For this compound, one would expect a non-planar conformation in the solid state, with the exact dihedral angle being dependent on the specific crystalline polymorph obtained.

Table 2: Dihedral Angles in Aryl-Imidazole Derivatives

| Compound | Dihedral Angle Between Phenyl and Imidazole Rings (°) | Ref. |

| 2-p-Tolyl-4,5-dihydro-1H-imidazole | 3.56(8) | nih.gov |

| 1-Methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole | 7.72(5) | nih.gov |

| 4-(1H-Imidazol-1-yl)benzaldehyde | 24.58(7) | iucr.org |

| 1-(4-Methoxyphenyl)-1H-imidazole | 43.67(4) | iucr.org |

| (3-Hydroxy-4-methoxyphenyl)-(1,4,5-triphenyl)-1H-imidazole | 25.6 - 88.6 (varies by phenyl group position) | scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the phenyl and imidazole rings.

Absorption Maxima: The parent imidazole molecule has a UV absorption maximum (λ_max) around 206-210 nm. wikipedia.org The addition of a phenyl group creates a larger conjugated system, causing a bathochromic (red) shift to longer wavelengths. A comprehensive study of several phenylimidazoles (PhI) showed that the insertion of additional phenyl groups results in further red shifts due to extended conjugation. acs.org For example, the spectrum of 2-PhI is red-shifted compared to that of 4-PhI. acs.org A study of 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) reported absorption peaks at 340 nm and 406 nm, which were attributed to π→π* transitions. researchgate.net

Solvent Effects: While the absorption spectra of some aryl-imidazoles are relatively insensitive to solvent polarity, their fluorescence spectra can show significant solvatochromic effects, indicating that the excited state has a different polarity than the ground state. researchgate.net

The UV-Vis spectrum of this compound in a non-polar solvent would likely show a strong absorption band in the 250-300 nm range, characteristic of substituted phenyl-imidazole systems.

Table 3: UV-Vis Absorption Maxima for Phenyl-Imidazole Derivatives

| Compound | Solvent | λ_max (nm) | Transition Type | Ref. |

| Imidazole | Water | 206 | π→π | wikipedia.org |

| 2-Phenylimidazole | Dichloromethane | ~280-290 | π→π | acs.org |

| 4-Phenylimidazole | Dichloromethane | ~260 | π→π | acs.org |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | π→π | researchgate.net |

Computational and Theoretical Investigations of 4 3 Methylphenyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of molecular systems. For a molecule like 4-(3-Methylphenyl)-1H-imidazole, DFT calculations, often utilizing a hybrid functional such as B3LYP combined with a basis set like 6-311G(d,p), would provide fundamental insights into its intrinsic properties. These calculations are performed to predict the molecule's behavior and characteristics at the atomic level.

Geometry Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve finding the most favorable orientation of the 3-methylphenyl group relative to the imidazole (B134444) ring. This optimized structure is crucial as it forms the basis for all subsequent computational property calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Pi-Electron Delocalization)

Understanding the electronic structure is key to predicting a molecule's chemical behavior. This analysis focuses on the distribution and energy of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a significant indicator of the molecule's chemical reactivity and stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov |

Molecular Electrostatic Potential (MEP) and Atomic Charges

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the imidazole ring, indicating these are prime sites for electrophilic attack. Positive potential regions (typically blue) would highlight areas susceptible to nucleophilic attack.

Calculating atomic charges , such as Mulliken charges, quantifies the electrostatic charge on each atom in the molecule, offering a more detailed picture of the charge distribution and potential reactive sites. nih.gov

Reactivity and Stability Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity and stability. These parameters provide a more nuanced understanding of the molecule's chemical behavior.

| Parameter | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Higher values indicate greater stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily a molecule can have its electron cloud distorted. |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations would model the movement of each atom in this compound, considering its interactions with surrounding molecules, such as a solvent or a biological receptor. This approach is invaluable for understanding processes like solvation, conformational changes, and binding interactions, which are crucial for applications in drug design and materials science.

Conformational Analysis via Theoretical Methods

For flexible molecules like this compound, where rotation can occur around the single bond connecting the phenyl and imidazole rings, conformational analysis is essential. Theoretical methods, such as simulated annealing, can be used to explore the potential energy surface of the molecule and identify the different stable conformations (rotamers) and the energy barriers between them. This analysis helps to understand which shapes the molecule is likely to adopt and how this might influence its interactions and properties.

Theoretical Spectroscopy (e.g., Computational IR, Raman, UV-Vis)

Theoretical spectroscopy, primarily through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a powerful tool for elucidating the vibrational and electronic transitions of molecules like this compound. These computational methods allow for the calculation of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, which can be compared with experimental data to confirm molecular structures and understand electronic properties. nih.govacs.org

Computational IR and Raman Spectroscopy

Computational analysis of the vibrational modes of this compound is typically performed using DFT calculations, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). physchemres.org These calculations yield the harmonic vibrational frequencies, which correspond to the peaks observed in the experimental IR and Raman spectra. The theoretical spectra aid in the assignment of specific vibrational modes to the observed experimental bands. For instance, the characteristic N-H stretching vibration of the imidazole ring, C-H stretching vibrations of the aromatic rings, and the various bending and stretching modes of the entire molecule can be precisely identified. nih.govnih.gov

Table 1: Representative Calculated Vibrational Frequencies and Intensities for a Substituted Phenylimidazole Derivative

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Calculated Raman Frequency (cm⁻¹) | Calculated Raman Activity (Å⁴/amu) |

|---|---|---|---|---|

| N-H Stretch | 3450 | 50.2 | 3452 | 65.8 |

| Aromatic C-H Stretch | 3100-3000 | 25.6 | 3098-3005 | 110.3 |

| C=C Stretch (Phenyl) | 1610 | 15.8 | 1612 | 88.1 |

| C=C/C=N Stretch (Imidazole) | 1550-1450 | 80.3 | 1548-1455 | 45.7 |

| In-plane N-H Bend | 1400 | 45.1 | 1402 | 20.4 |

| Methyl C-H Bend | 1380 | 12.5 | 1378 | 15.9 |

| Out-of-plane C-H Bend | 900-700 | 60.7 | Not prominent | Not prominent |

Note: This data is illustrative and not the actual calculated data for this compound.

Computational UV-Vis Spectroscopy

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption bands in the UV-Vis spectrum. The transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. For aromatic systems like this, π → π* transitions are expected to dominate the spectrum. researchgate.net

A theoretical investigation would likely reveal strong absorption bands in the UV region, characteristic of the phenyl and imidazole chromophores. The substitution pattern on the phenyl ring can influence the electronic structure and thus the position and intensity of these absorption bands.

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Substituted Phenylimidazole Derivative

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.35 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 240 | 0.12 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 215 | 0.58 | HOMO → LUMO+1 (π → π*) |

Note: This data is illustrative and not the actual calculated data for this compound.

Advanced Quantum Chemical Parameters (e.g., Nuclear Quadrupole Coupling Constants)

Beyond spectroscopic predictions, computational chemistry allows for the determination of various advanced quantum chemical parameters that provide deeper insight into the electronic environment of the nuclei within the molecule.

Nuclear Quadrupole Coupling Constants (NQCC)

For nuclei with a spin quantum number I > 1/2, such as the nitrogen-14 atoms in the imidazole ring, the interaction of their nuclear electric quadrupole moment with the local electric field gradient (EFG) gives rise to the Nuclear Quadrupole Coupling Constant (NQCC, χ). The NQCC is a sensitive probe of the local electronic structure around the nucleus. DFT calculations can be employed to compute the EFG at the nitrogen nuclei, from which the NQCC and the asymmetry parameter (η) can be derived. acs.org

Studies on imidazole and its derivatives have shown that the NQCC values for the two nitrogen atoms in the ring are distinct, reflecting their different chemical environments (the pyrrole-type nitrogen bonded to a hydrogen and the imine-type nitrogen). acs.org The calculated NQCCs can be compared with experimental values obtained from techniques like nuclear quadrupole resonance (NQR) spectroscopy or microwave spectroscopy. Such comparisons provide a stringent test of the quality of the quantum chemical calculations and a detailed picture of the charge distribution within the heterocyclic ring.

Table 3: Representative Calculated ¹⁴N Nuclear Quadrupole Coupling Constants for an Imidazole Derivative

| Nitrogen Atom | Calculated NQCC (χ) (MHz) | Calculated Asymmetry Parameter (η) |

|---|---|---|

| N1 (Pyrrole-type) | -1.5 | 0.8 |

| N3 (Imine-type) | 3.0 | 0.3 |

Note: This data is illustrative and not the actual calculated data for this compound.

Applications and Functional Material Development Based on 4 3 Methylphenyl 1h Imidazole Scaffolds

Coordination Chemistry and Metal Complexation

The ability of imidazole (B134444) and its derivatives to coordinate with metal ions is a cornerstone of their chemistry, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination complexes with various applications.

4-(3-Methylphenyl)-1H-imidazole as a Ligand Precursor

As a derivative of imidazole, this compound possesses the necessary structural features to act as a ligand for metal ions. The imidazole ring contains a pyridinic nitrogen atom (N3) with a lone pair of electrons, which is the primary site for coordination with a metal center. The presence of the 3-methylphenyl (m-tolyl) group at the 4-position of the imidazole ring can influence the electronic properties and steric hindrance of the ligand, which in turn would affect the stability and geometry of the resulting metal complexes. However, a specific investigation into the use of this compound as a ligand precursor is not extensively documented in the available scientific literature.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization techniques such as X-ray crystallography, FT-IR spectroscopy, and UV-Vis spectroscopy are then used to determine the structure, bonding, and electronic properties of the resulting complexes. Despite the potential for this compound to form stable complexes with various transition metals, a thorough search of scientific databases did not yield specific studies detailing the synthesis and characterization of its metal complexes.

Coordination Modes and Geometry of Imidazole-Based Ligands

Generally, imidazole-based ligands like this compound are expected to act as monodentate ligands, coordinating to a metal ion through the N3 atom. This mode of coordination is common for N-unsubstituted imidazoles. The resulting geometry of the complex (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its oxidation state, the molar ratio of metal to ligand, and the presence of other coordinating species. While the coordination chemistry of many imidazole derivatives has been thoroughly explored, specific structural data or detailed studies on the coordination modes and geometry of complexes formed exclusively with this compound are not available in the reviewed literature.

Materials Science Applications

The unique electronic and structural properties of imidazole derivatives make them attractive candidates for the development of advanced functional materials.

Nonlinear Optical (NLO) Properties

Materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems, often in a donor-π-acceptor arrangement, can exhibit significant NLO responses. While many imidazole derivatives have been investigated for their NLO properties, there are no specific experimental or theoretical studies reported in the literature that focus on the nonlinear optical characteristics of this compound. Such a study would involve computational methods like Density Functional Theory (DFT) to calculate hyperpolarizabilities or experimental techniques like the Z-scan method.

Electrochemical Behavior

The electrochemical properties of a compound, often studied using techniques like cyclic voltammetry, provide insight into its redox behavior and potential applications in sensors, catalysts, or electronic devices. The imidazole ring is electrochemically active, and its redox potentials can be tuned by substituents on the ring. An investigation into the electrochemical behavior of this compound would reveal its oxidation and reduction potentials and the stability of the resulting radical species. However, at present, there is a lack of published research on the specific electrochemical characteristics of this compound.

Role in Catalysis

The imidazole nucleus is a recurring motif in the field of catalysis, utilized in both biological enzyme systems and synthetic catalytic processes. Its utility stems from the nitrogen atoms within the ring, which can function as proton donors/acceptors or as ligands for metal centers. rsc.orgnih.gov

Catalytic systems are broadly classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often dissolved in a liquid solvent. youtube.com In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants flowing over it. youtube.comyoutube.com

Imidazole derivatives, including this compound, are effective in both systems.

Homogeneous Catalysis: The nitrogen atoms in the imidazole ring act as effective ligands that can coordinate with transition metal ions. This property is exploited to create soluble, metal-based catalysts. For example, imidazole derivatives can form complexes with copper to create catalysts for oxidation and hydrolysis reactions. The imidazole ring can also act as an organocatalyst on its own, as demonstrated by 1-methylimidazole (B24206) in cyclodimerization reactions. mdpi.com

Heterogeneous Catalysis: Imidazole functionalities can be incorporated into solid supports, such as polymers, to create reusable, heterogeneous catalysts. nih.gov For example, polymer-supported zinc chloride has been shown to be a highly active and reusable catalyst for the synthesis of substituted imidazoles. nih.gov This approach combines the high selectivity often associated with imidazole-based catalysis with the practical advantages of easy separation and catalyst recovery inherent to heterogeneous systems. youtube.com

Corrosion Inhibition Studies

Imidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. physchemres.org Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The molecular structure, featuring a planar imidazole ring and electron-rich nitrogen and π-systems, facilitates this strong adsorption.

The mechanism of corrosion inhibition by imidazole derivatives is primarily understood through their adsorption behavior on the metal surface. This process is investigated using a combination of experimental techniques and theoretical calculations.

Experimental Insights: Electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard techniques to evaluate inhibitor performance.

Potentiodynamic Polarization (PDP): Studies on various imidazole derivatives show that they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgjmaterenvironsci.com

Electrochemical Impedance Spectroscopy (EIS): EIS results consistently show that with an increasing concentration of the imidazole inhibitor, the charge transfer resistance (Rct) increases while the double-layer capacitance (Cdl) decreases. jmaterenvironsci.com The increase in Rct indicates a slowing of the corrosion rate, while the decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor molecules at the metal-solution interface, confirming the formation of a protective adsorbed layer. jmaterenvironsci.com

Adsorption Isotherms and Thermodynamics: The adsorption of imidazole inhibitors on a metal surface is often found to obey the Langmuir adsorption isotherm. physchemres.orggssrr.org The spontaneity and nature of the adsorption process are determined by calculating the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are indicative of electrostatic interactions (physisorption), whereas values around or more negative than -40 kJ/mol suggest charge sharing or coordinate bond formation between the inhibitor and the metal surface (chemisorption). For many imidazole derivatives, the calculated ΔG°ads values fall in an intermediate range (e.g., -34 to -38 kJ/mol), suggesting a mixed-mode adsorption involving both physisorption and chemisorption. physchemres.orggssrr.org

Theoretical Insights: Density Functional Theory (DFT) and molecular dynamics simulations provide a molecular-level understanding of the inhibitor-metal interaction. jmaterenvironsci.com These computational methods are used to correlate the molecular structure of the inhibitor with its protective properties. rsc.org Calculations can determine electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively, a key aspect of chemisorption. Molecular dynamics simulations can model the orientation and binding energy of the inhibitor molecule on the metal surface, confirming a near-parallel adsorption that maximizes surface coverage. nih.gov

Table 1: Research Findings on Imidazole Derivatives as Corrosion Inhibitors

| Inhibitor Compound | Metal/Medium | Max. Inhibition Efficiency (IE%) | Adsorption Isotherm | Key Findings |

|---|---|---|---|---|

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) | Carbon Steel / 0.1 M HCl | 96.0% | Langmuir | Mixed physisorption/chemisorption; IE% increases with concentration. physchemres.org |

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Carbon Steel / 1% NaCl | Not specified | Langmuir | Adsorption is semi-physical/semi-chemical (ΔG°ads = -34.04 kJ/mol). gssrr.org |

| 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | Mild Steel / 1.0 M HCl | >90% | Langmuir | Functions as a mixed-type inhibitor through chemical adsorption. jmaterenvironsci.com |

Biological Applications and Medicinal Chemistry Relevance (General Research Area)

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in various interactions with biological targets. longdom.orgnih.gov It is a core component of the essential amino acid histidine, which plays a critical role in the structure and function of many proteins and enzymes. ijfmr.com The special structural characteristics of the imidazole ring allow it to bind to a wide array of enzymes and receptors through mechanisms like hydrogen bonding, coordination, and hydrophobic interactions. nih.gov Consequently, synthetic imidazole derivatives have been developed to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com

The 4-phenyl-1H-imidazole core, of which this compound is a direct analogue, serves as a valuable starting point, or "lead compound," for the discovery of new drugs. ijsrtjournal.com Its structure acts as a versatile framework that can be systematically modified to optimize binding affinity and selectivity for a specific biological target. ijsrtjournal.com

A prominent example is the development of phenyl-imidazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1). nih.gov IDO1 is a crucial therapeutic target, particularly in immuno-oncology, as its inhibition can enhance the body's immune response against cancer cells. Structure-based drug design efforts have utilized the 4-phenyl-1H-imidazole scaffold to develop potent and selective IDO1 inhibitors. nih.gov The imidazole core's ability to form key interactions within the enzyme's active site makes it an ideal foundation for building inhibitor potency. The phenyl ring and other positions on the imidazole can then be substituted to fine-tune the compound's properties, leading to the identification of clinical candidates. nih.govresearchgate.net

Table 2: Summary of Investigated Biological Activities for Imidazole Scaffolds

| Research Area | Target/Organism | Activity | Key Findings |

|---|---|---|---|

| Anticancer | Indoleamine 2,3-dioxygenase (IDO1) | Enzyme Inhibition | Phenyl-imidazole derivatives were developed as potent inhibitors, representing a strategy for cancer immunotherapy. nih.gov |

| Anticancer | Human cancer cell lines | Cytotoxicity | Various imidazole derivatives show the ability to inhibit the growth of tumor cells. ijsrtjournal.comresearchgate.net |

| Anti-inflammatory | Rat paw oedema model | Inhibition of Inflammation | Synthesized 2,4,5-triphenyl-1H-imidazole-1-yl derivatives showed significant anti-inflammatory activity. japsonline.com |

| Antimicrobial | S. aureus, E. coli, C. albicans | Antibacterial/Antifungal | Imidazole derivatives exhibit potent activity against various bacterial and fungal strains. mdpi.comjapsonline.com |

| Antiviral | Influenza A, Respiratory syncytial virus | Inhibition of Viral Replication | Certain 8-alkyl-N,N-dimethyl-6,7-dihydroimidazo[1,5-a] vulcanchem.comresearchgate.nettriazin-4-amine derivatives show antiviral properties. longdom.org |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-(3-Methylphenyl)-1H-imidazole

The current research landscape for this compound appears to be largely unexplored. While the broader class of aryl-imidazoles is a significant area of study, this specific isomer has not been the subject of dedicated published research that is publicly accessible. General synthetic methods for aryl-imidazoles, such as the Debus-Radziszewski synthesis or Suzuki coupling reactions, could theoretically be applied to produce this compound. For instance, a synthetic approach could involve the reaction of an α-haloketone with formamide (B127407) or a Suzuki coupling between a bromo-imidazole and a tolylboronic acid. However, specific reaction conditions, yields, and detailed characterization for the 3-methylphenyl isomer are not documented in the available literature.

Emerging Trends in Aryl Imidazole (B134444) Research

Research into aryl-imidazoles continues to be a vibrant field, with several emerging trends that could potentially be applied to the study of this compound in the future.

Medicinal Chemistry: Aryl-imidazoles are key scaffolds in drug discovery. nih.gov They are investigated for a wide range of biological activities, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. nih.gov The substitution pattern on the phenyl ring is known to significantly influence the biological activity of these compounds. The study of different isomers, such as the 3-methylphenyl versus the 4-methylphenyl derivative, is crucial for understanding structure-activity relationships (SAR). researchgate.net

Materials Science: Imidazole derivatives are utilized in the development of functional materials. For example, some are investigated as corrosion inhibitors for metals. acs.org The specific stereochemistry of isomers can influence their optical and electronic properties, making them interesting for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netnih.gov

Catalysis: Imidazole-based compounds can act as ligands for transition metals, forming complexes used in various catalytic processes. The electronic and steric properties of the aryl substituent can tune the catalytic activity of the resulting metal complex.

Opportunities for Novel Derivatization and Application Development

Given the lack of specific research, there are numerous opportunities for the novel derivatization and application development of this compound.

Synthesis and Characterization: The initial and most fundamental opportunity lies in the documented synthesis and thorough characterization of this compound. This would involve establishing an efficient synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determining its physicochemical properties.

Biological Screening: Once synthesized, the compound could be screened for a variety of biological activities. Based on the activities of related aryl-imidazoles, potential areas of investigation include its efficacy as an anticancer, antifungal, antibacterial, or anti-inflammatory agent. Comparative studies with its 2-methylphenyl and 4-methylphenyl isomers would be particularly valuable to elucidate the impact of the methyl group's position on biological function.

Derivatization: The imidazole ring offers multiple sites for derivatization. The nitrogen atoms can be alkylated or arylated to create a library of new compounds. These derivatives could then be subjected to biological screening to explore new therapeutic possibilities. For instance, creating derivatives similar to those of the p-tolyl isomer, such as 1-benzyl-2-phenyl-4-(p-tolyl)-1H-imidazole, could be a starting point. acs.org

Materials and Catalysis Research: The compound could be explored as a new ligand for the development of novel catalysts or as a building block for new functional materials, leveraging the electronic properties of the 3-methylphenyl group.

Q & A

Q. What are the standard synthetic routes for 4-(3-Methylphenyl)-1H-imidazole, and how is structural purity validated?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and ammonia sources (e.g., ammonium acetate) in the presence of catalysts like acetic acid or heteropolyacids. For example, multi-component reactions under reflux in ethanol or toluene are common . Structural validation employs:

- Spectroscopy : -NMR and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-methylphenyl group) .

- Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .

- Melting Point Consistency : Cross-referenced with literature to assess purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm, C-H bending in imidazole ring at ~750 cm) .

- NMR Spectroscopy : Distinguishes regioisomers; -NMR reveals methyl group splitting (δ 2.3–2.5 ppm for -CH) and aromatic proton coupling patterns .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H] at m/z 199 for CHN) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer : Key variables include:

- Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve yields to ~85% compared to homogeneous acids (~70%) by reducing side reactions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol .

- Temperature Control : Reflux at 80–100°C optimizes imidazole ring formation, while higher temperatures risk decomposition .

- Reagent Ratios : A 1:1.2 molar ratio of aldehyde to ammonia source minimizes unreacted intermediates .

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent (e.g., CDCl for NMR) and calibration methods .

- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., confirming methyl group orientation on phenyl via bond angles and torsional strain) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability discrepancies (e.g., decomposition onset at 220°C vs. literature 200°C) .

Q. How does the 3-methylphenyl substituent influence bioactivity in imidazole derivatives?

- Methodological Answer :

- Steric Effects : The methyl group enhances lipophilicity (logP ~2.5), improving membrane permeability in cellular assays .

- Electron-Donating Effects : Activates the imidazole ring for nucleophilic interactions (e.g., enzyme inhibition via H-bonding at N3) .

- SAR Studies : Derivatives with 3-methyl substitution show 20–30% higher antifungal activity (vs. 4-methyl analogs) due to optimized hydrophobic interactions .

Experimental Design & Data Analysis

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to model electrophilic aromatic substitution pathways .

- Molecular Docking : Predict binding affinities (e.g., ΔG = -8.2 kcal/mol for CYP51 inhibition) using AutoDock Vina .

- Hammett Constants : Quantify substituent effects (σ = 0.12 for 3-methyl) to correlate with reaction rates .

Q. How are stability issues (e.g., hygroscopicity, oxidation) managed during storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.